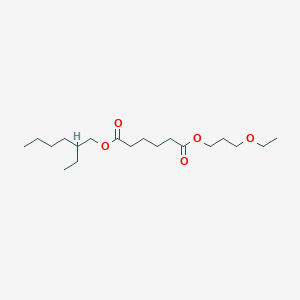![molecular formula C25H20BrP B14596995 Phosphorane, [(4-bromophenyl)methylene]triphenyl- CAS No. 59625-59-1](/img/structure/B14596995.png)
Phosphorane, [(4-bromophenyl)methylene]triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorane, [(4-bromophenyl)methylene]triphenyl-, is an organophosphorus compound that belongs to the class of phosphorus ylides. These compounds are known for their unique chemical properties and are widely used in organic synthesis, particularly in the Wittig reaction. The compound is characterized by the presence of a phosphorus atom bonded to a methylene group and three phenyl groups, with a 4-bromophenyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
Phosphorane, [(4-bromophenyl)methylene]triphenyl-, can be synthesized from the corresponding phosphonium salt. The preparation involves the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction can be represented as follows:
[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]
In this reaction, butyllithium acts as a strong base to deprotonate the phosphonium salt, resulting in the formation of the phosphorane. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of phosphorane, [(4-bromophenyl)methylene]triphenyl-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
Phosphorane, [(4-bromophenyl)methylene]triphenyl-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Triphenylphosphine oxide is a major product.
Reduction: Triphenylphosphine is formed.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
科学的研究の応用
Phosphorane, [(4-bromophenyl)methylene]triphenyl-, has several applications in scientific research:
Chemistry: Widely used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.
Biology: Used as a reagent in the synthesis of biologically active compounds.
Medicine: Employed in the development of pharmaceuticals and drug intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of phosphorane, [(4-bromophenyl)methylene]triphenyl-, primarily involves its role as a nucleophile in the Wittig reaction. The compound reacts with carbonyl compounds (aldehydes or ketones) to form alkenes and triphenylphosphine oxide. The reaction proceeds through the formation of a betaine intermediate, followed by the formation of an oxaphosphetane, which then decomposes to yield the final products .
類似化合物との比較
Phosphorane, [(4-bromophenyl)methylene]triphenyl-, can be compared with other similar compounds such as:
Methylenetriphenylphosphorane: The parent compound without the bromine substituent.
(Chloromethylene)triphenylphosphorane: Similar structure with a chlorine substituent instead of bromine.
Methoxymethylenetriphenylphosphine: Contains a methoxy group instead of a halogen.
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications .
特性
IUPAC Name |
(4-bromophenyl)methylidene-triphenyl-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrP/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKUYFPPFDAUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483150 |
Source


|
| Record name | Phosphorane, [(4-bromophenyl)methylene]triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59625-59-1 |
Source


|
| Record name | Phosphorane, [(4-bromophenyl)methylene]triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)

![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)

![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)

![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)
![Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14596993.png)
![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
